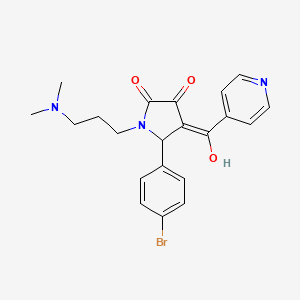

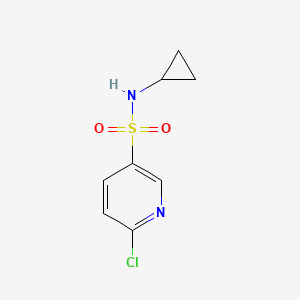

![molecular formula C18H23ClFN5OS B2394064 N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189709-78-1](/img/structure/B2394064.png)

N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClFN5OS and its molecular weight is 411.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various carboxamide derivatives, including compounds similar in structure to N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride, to investigate their cytotoxic activities. For instance, a study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed significant cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds having IC50 values less than 10 nM (Deady et al., 2003). Another related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like properties in behavioral animal tests without interacting with dopamine receptors, suggesting a novel potential for antipsychotic drug development (Wise et al., 1987).

Antimicrobial and Antitumor Activities

Some novel analogs incorporating elements of the chemical structure of this compound have been designed and synthesized with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against the mammalian Vero cell line, showing effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). In another study, derivatives of 6-amino-2-phenylbenzothiazoles, which share a similar moiety with the compound , were synthesized and showed cytostatic activities against various malignant human cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells (Racané et al., 2006).

Chemical Synthesis and Characterization

The compound in focus is part of a broader class of chemicals used in the synthesis and characterization of novel organic molecules. For instance, a study involved the generation of a structurally diverse library of compounds starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, indicating the versatility of similar compounds in synthetic organic chemistry (Roman, 2013).

Mechanism of Action

Target of Action:

This compound primarily targets enzymes involved in the inflammatory response. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in converting arachidonic acid into various bioactive lipid compounds, including prostaglandins (PGE2) and thromboxane. By inhibiting COX, this compound modulates the production of these signaling molecules .

Mode of Action:

The compound’s interaction with COX enzymes leads to decreased production of PGE2 and thromboxane. PGE2, in particular, is a potent mediator of inflammation. By inhibiting its synthesis, this compound helps reduce inflammation. Additionally, it may impact other downstream pathways related to inflammation and tissue repair .

Biochemical Pathways:

The affected pathways include the arachidonic acid cascade. Normally, COX enzymes convert arachidonic acid into PGE2, which promotes inflammation. By blocking this conversion, the compound disrupts the inflammatory cascade. Other pathways related to tissue healing and immune responses may also be influenced .

Pharmacokinetics:

Result of Action:

At the molecular level, reduced PGE2 production leads to decreased vasodilation, pain, and fever associated with inflammation. Cellular effects include modulation of immune responses, tissue repair, and overall homeostasis .

Action Environment:

Environmental factors play a role in the compound’s efficacy and stability:

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5OS.ClH/c1-4-24-15(8-9-20-24)17(25)23(11-5-10-22(2)3)18-21-14-7-6-13(19)12-16(14)26-18;/h6-9,12H,4-5,10-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWVNTQCELPATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)

![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)

![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)